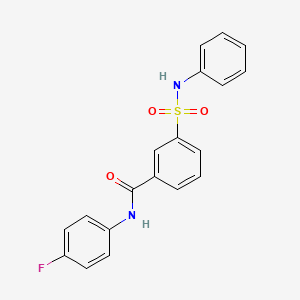![molecular formula C16H12ClNO4 B6005347 methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate in lab experiments is its potent antitumor activity. This makes it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use. For example, it is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are a number of future directions for research on methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate. One area of research involves further elucidating its mechanism of action, which could lead to the development of more potent and selective anticancer agents. Additionally, studies could be conducted to investigate its potential as an anti-inflammatory and antioxidant agent. Finally, research could be conducted to explore its potential applications in other areas, such as drug metabolism and toxicology.
Conclusion:
In conclusion, methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate is a synthetic compound that has shown promise as an antitumor agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition to its antitumor activity, it has been shown to have antioxidant and anti-inflammatory properties. While there are limitations to its use, it remains a promising candidate for further development as an anticancer agent.
Métodos De Síntesis
The synthesis of methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate involves the reaction of 8-chloro-4-oxo-1(4H)-quinoline carboxylic acid with methyl 2-furoate in the presence of a suitable condensing agent. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
Methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 5-[(8-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKAYVUREZSOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(8-chloro-4-oxoquinolin-1(4H)-yl)methyl]furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)
amine dihydrochloride](/img/structure/B6005277.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)

![N-(4-methoxyphenyl)-2-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6005301.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![1-[4-(phenylthio)butyl]piperazine oxalate](/img/structure/B6005311.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B6005319.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)
![6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)